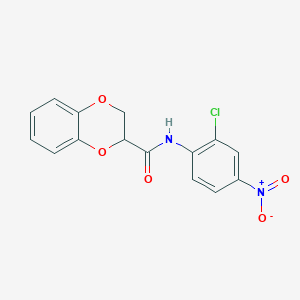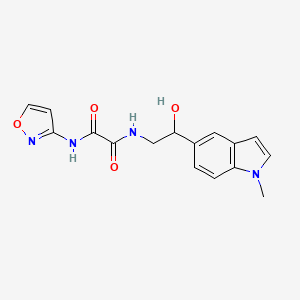![molecular formula C17H19N3O3 B2496692 N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 2034319-78-1](/img/structure/B2496692.png)
N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heterocyclic compounds, such as "N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide," are pivotal in medicinal chemistry due to their complex structure and potential biological activities. These molecules are synthesized through various methods, analyzed for their molecular structure, engaged in diverse chemical reactions, and characterized by unique physical and chemical properties.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, including condensation, cyclization, and substitution reactions. For example, enaminones are crucial intermediates in synthesizing bioactive heterocycles, including pyrazoles and oxazines, indicating a possible pathway for synthesizing our compound of interest through reactions with nitrogen-based nucleophiles (Farghaly et al., 2023).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often elucidated using techniques such as NMR, IR, and mass spectrometry. These methods help in understanding the spatial arrangement of atoms within the molecule and their electronic environment, crucial for predicting the reactivity and interaction with biological targets.
Chemical Reactions and Properties
Heterocyclic compounds participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the functional groups present in the molecule. The reactivity can be influenced by the heterocyclic ring's electronic properties, indicating the importance of detailed chemical studies to understand these molecules' behavior (Kamneva et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Approaches : The research explores multiple synthesis routes for creating pyrazolo and pyrimidine derivatives, showcasing the versatility of these chemical structures for scientific applications. For instance, new heterocycles like 1-aryl- or alkyl-substituted-4-arylazamethylene-6-arylpyrazolo[5,4-d]-1,3-oxazines have been synthesized from the acylation of (5-amino-1-substituted-pyrazol-4-yl)-N-carboxamide, highlighting the methodological diversity in synthesizing complex molecules (He et al., 2008).
Characterization and Analysis : The structural confirmation of synthesized compounds is crucial, involving various analytical techniques such as X-ray crystal analysis, 1H NMR, and mass spectroscopy. For example, the structure of novel benzamide-based 5-aminopyrazoles and their corresponding derivatives were characterized, demonstrating the importance of thorough analytical methods in confirming molecular structures (Hebishy et al., 2020).
Potential Applications
Anticancer and Antiviral Activities : Some derivatives have shown remarkable activity against specific targets. For instance, benzamide-based 5-aminopyrazoles were tested for their anti-influenza A virus activity, with several compounds exhibiting significant antiviral activities. This highlights the potential of these molecules in developing new therapeutic agents against viral diseases (Hebishy et al., 2020).
Antibacterial and Antifungal Properties : The research also extends to the antimicrobial domain, where novel pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. The identification and development of new antimicrobial agents are crucial in the fight against drug-resistant bacteria and fungi (Hassan, 2013).
Mecanismo De Acción
Target of action
They might act by inhibiting enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) .
Mode of action
Similar compounds might inhibit the activity of their targets by binding to the active site and preventing the normal substrate from binding .
Biochemical pathways
If this compound acts as an anti-inflammatory agent, it might affect the arachidonic acid pathway, which is involved in the production of inflammatory mediators .
Result of action
If it acts as an anti-inflammatory agent, it might reduce the production of inflammatory mediators and thereby decrease inflammation .
Safety and Hazards
Propiedades
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-17(15-9-16-20(19-15)6-3-7-22-16)18-10-14-8-12-4-1-2-5-13(12)11-23-14/h1-2,4-5,9,14H,3,6-8,10-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIURVKQGRLSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NCC3CC4=CC=CC=C4CO3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2496610.png)
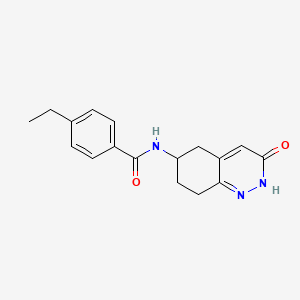
![2-(3,4-dimethylphenoxy)-N-{[(phenylamino)thioxomethyl]amino}acetamide](/img/structure/B2496613.png)
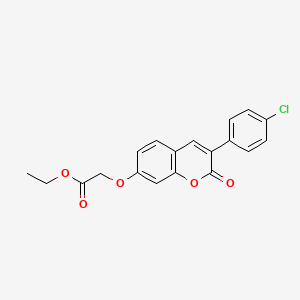
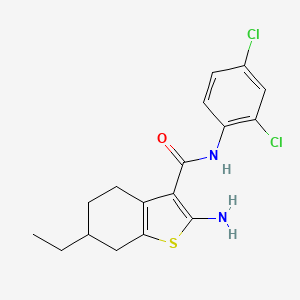
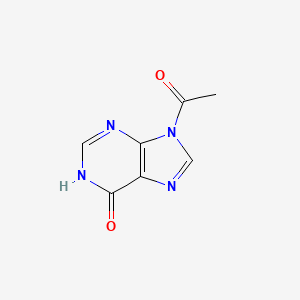
![Ethyl (8-((2-(dimethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B2496624.png)
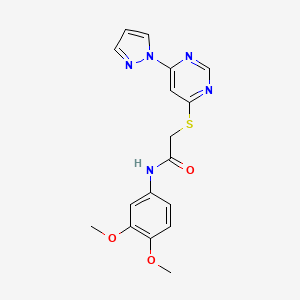
![1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B2496627.png)
